chemical properties of N-Fmoc-3-fluoro-D-tyrosine for peptide synthesis
chemical properties of N-Fmoc-3-fluoro-D-tyrosine for peptide synthesis
The following technical guide details the chemical properties, synthesis protocols, and application strategies for N-Fmoc-3-fluoro-D-tyrosine (Fmoc-3-F-D-Tyr-OH). This document is structured for senior researchers and process chemists requiring high-fidelity incorporation of this non-canonical amino acid (ncAA) into peptide sequences.
[1][2]
Executive Summary & Chemical Profile
N-Fmoc-3-fluoro-D-tyrosine is a specialized building block used to enhance the metabolic stability and receptor affinity of therapeutic peptides.[1][2] It combines two critical modifications: the D-configuration , which confers resistance to proteolytic degradation, and 3-fluorination , which alters the electronic properties of the phenolic ring, modulating pKₐ and hydrogen bond donor capability without significantly changing steric bulk.
Physicochemical Specifications
| Property | Data | Technical Note |
| CAS Number | 1270300-80-5 | Specific to the N-Fmoc protected, D-enantiomer.[1][2] |
| Formula | C₂₄H₂₀FNO₅ | MW: 421.42 g/mol |
| Configuration | D (R-configuration) | Induces reverse turn structures; resists endogenous proteases.[1][2] |
| Phenol pKₐ | ~8.8 - 9.0 | Lower than native Tyr (~10.0).[1][2] The fluorine atom (electronegative) stabilizes the phenolate anion, increasing acidity. |
| LogP (calc) | ~4.5 | Slightly more lipophilic than native Fmoc-Tyr-OH due to the C-F bond.[1][2] |
| Solubility | DMF, NMP, DMSO | Soluble at 0.2–0.5 M. Limited solubility in DCM. |
The Fluorine Effect: Electronic & Steric Impact
The substitution of hydrogen with fluorine at the meta position (3-position) of the tyrosine ring introduces a strong electron-withdrawing inductive effect (-I).[2]
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Acidity: The pKₐ of the phenolic hydroxyl drops by ~1.0–1.5 units. This makes the hydroxyl group a stronger hydrogen bond donor in its neutral state but more susceptible to deprotonation under basic conditions.[2]
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Metabolic Blockade: The C-F bond (116 kcal/mol) is metabolically inert.[2] Fluorination at the 3-position blocks oxidative metabolism (e.g., by cytochrome P450s) that typically targets the electron-rich aromatic ring.[1][2]
Solid Phase Peptide Synthesis (SPPS) Protocol
The "Free Hydroxyl" Challenge
Unlike standard Fmoc-Tyr(tBu)-OH, commercial Fmoc-3-fluoro-D-tyrosine is frequently supplied without side-chain protection (i.e., as the free phenol).[1][2]
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Risk: The lower pKₐ (~8.[2]8) makes the phenol more acidic.[2] In the presence of strong bases (e.g., DIPEA) and activated carboxylates, the phenolate can act as a nucleophile, leading to O-acylation (branching).
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Solution: Use "Base-Free" or "Low-Base" coupling protocols to maintain the phenol in its protonated, non-nucleophilic state.[1][2]
Optimized Coupling Workflow
The following protocol minimizes racemization and O-acylation.
Reagents:
-
Coupling Agent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]
-
Alternative: HATU is not recommended as a first choice due to the requirement for DIPEA (base), which increases O-acylation risk.[2]
-
Solvent: DMF or NMP (Anhydrous).[2]
Step-by-Step Protocol:
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Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Monitor the UV waste; 3-F-Tyr deprotection kinetics are similar to standard Tyr.[1][2]
-
Activation (Pre-activation is critical):
-
Coupling:
-
Monitoring: Perform a Kaiser Test. If positive, re-couple using fresh reagents.[2]
-
Capping (Mandatory): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Troubleshooting: O-Acylation
If mass spectrometry reveals a mass shift of +AA (where AA is the mass of the subsequent amino acid), O-acylation has occurred on the 3-F-Tyr hydroxyl.[1][2]
-
Corrective Action: Treat the resin with 20% Piperidine/DMF containing 0.1M HOBt for 30 minutes before the final Fmoc cleavage.[2] This "hydrazine-like" wash can hydrolyze the labile phenolic ester while leaving the peptide amide bond intact.[2]
Visualization: Decision Logic & Electronic Effects[1][2]
Diagram: SPPS Decision Tree for Fluorinated Tyrosine
This diagram guides the chemist through the selection of coupling conditions based on the specific derivative available.
Caption: Decision tree for coupling N-Fmoc-3-fluoro-D-tyrosine, prioritizing base-free methods for the unprotected form.
Diagram: Electronic Impact of 3-Fluorination
Visualizing why the pKₐ shifts and how it affects stability.[2]
Caption: Mechanistic impact of fluorine substitution on tyrosine properties relevant to drug design.[1][2]
Applications in Drug Development[7]
Metabolic Stability Enhancement
The incorporation of N-Fmoc-3-fluoro-D-tyrosine provides a "dual-armor" defense against degradation:
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Stereochemical Defense: The D-configuration renders the peptide bond unrecognizable to ubiquitous L-specific proteases (e.g., chymotrypsin, pepsin).[1][2]
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Electronic Defense: The 3-Fluoro substituent deactivates the aromatic ring towards oxidative metabolism.[2] Native tyrosine is a hotspot for oxidative cross-linking (dityrosine formation) and halogenation in vivo; the C-F bond blocks these pathways.
Receptor Affinity Modulation
-
Bioisostere: The fluorine atom is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), allowing it to fit into tight binding pockets where larger substituents (Cl, Me) would clash.
-
Binding Strength: The increased acidity of the hydroxyl group makes it a significantly potent hydrogen bond donor. If the tyrosine acts as a donor in the receptor binding pocket, the 3-F analog can increase potency by 10–100 fold.
References
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Seyedsayamdost, M. R., et al. (2006). "pKa Determination of Fluorinated Tyrosine Derivatives." Journal of the American Chemical Society.[2] Link (Context: Establishes pKa values for fluorotyrosines).[1]
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Bachem. (2024).[2] "Fmoc-D-Tyr(tBu)-OH Product Sheet." Bachem Datasheet. Link (Context: Standard handling for D-Tyr derivatives).[1][2]
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Verma, S. K., et al. (2018). "Fluorinated Amino Acids in Peptide Engineering." RSC Advances. Link (Context: Metabolic stability of fluorinated peptides).
-
Albericio, F., et al. (2018). "Oxyma Pure: An Efficient Additive for Peptide Synthesis."[2] Organic Process Research & Development. Link (Context: Coupling protocols for sensitive residues).[1]
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PubChem. (2024).[2] "3-Fluoro-D-tyrosine Compound Summary." National Library of Medicine.[2] Link (Context: Chemical structure and physical properties).[1]
